Cas no 59229-14-0 (3,5-Dibenzyloxyphenylglyoxal hydrate)
3,5-Dibenzyloxyphenylglyoxal hydrate Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dibenzyloxyphenylglyoxal hydrate
- 1,1′-BIPHENYL, 2-FLUORO-4,4′-BIS(TRANS-4-PROPYLCYCLOHEXYL)-
- 2-[3,5-bis(phenylmethoxy)phenyl]-2-oxoacetaldehyde,hydrate
- Ethanone,1-[3,5-bis(phenylmethoxy)phenyl]-2,2-dihydroxy-
- 2-[3,5-bis(phenylmethoxy)phenyl]-2-oxoacetaldehyde;hydrate
- C22H20O5
- 2-(3,5-Dibenzyloxyphenyl)-2-oxo-acetaldehyde
- 2-[3,5-bis(benzyloxy)phenyl]-2-oxoacetaldehyde hydrate
- 3,5-DIBENZYLOXYPHENYLGLYOXALHYDRATE
- AB48652
- AM20050077
- W7215
- AKOS015855208
- 3 pound not5-Dibenzyloxyphenylglyoxal hydrate
- FT-0758232
- DS-0010
- 59229-14-0
-
- MDL: MFCD08705864
- Inchi: 1S/C22H18O4.H2O/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18;/h1-14H,15-16H2;1H2
- InChI Key: KBDOJJCCLUXJLQ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=C(C(C=O)=O)C=C(C=1)OCC1C=CC=CC=1.O
Computed Properties
- Exact Mass: 364.13100
- Monoisotopic Mass: 364.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 407
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.6
Experimental Properties
- Boiling Point: 582.6°C at 760 mmHg
- Flash Point: 306.2°C
- PSA: 75.99000
- LogP: 3.33800
3,5-Dibenzyloxyphenylglyoxal hydrate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
3,5-Dibenzyloxyphenylglyoxal hydrate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
3,5-Dibenzyloxyphenylglyoxal hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D846854-1g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | 95% | 1g |
780.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D504594-1g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | 97% | 1g |
$187 | 2024-05-24 | |
| eNovation Chemicals LLC | D504594-5g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | 97% | 5g |
$600 | 2023-09-02 | |
| eNovation Chemicals LLC | D504594-10g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | 97% | 10g |
$940 | 2023-09-02 | |
| eNovation Chemicals LLC | D504594-25g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | 97% | 25g |
$1705 | 2023-09-02 | |
| eNovation Chemicals LLC | Y0984812-10g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | 95% | 10g |
$500 | 2024-08-02 | |
| Alichem | A019119033-25g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | 95% | 25g |
$638.60 | 2023-09-01 | |
| A2B Chem LLC | AG64597-250mg |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | ≥ 95 % | 250mg |
$214.00 | 2023-12-30 | |
| A2B Chem LLC | AG64597-1g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | ≥ 95 % | 1g |
$427.00 | 2023-12-30 | |
| A2B Chem LLC | AG64597-5g |
3,5-Dibenzyloxyphenylglyoxal hydrate |
59229-14-0 | ≥ 95 % | 5g |
$1139.00 | 2023-12-30 |
3,5-Dibenzyloxyphenylglyoxal hydrate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3,5-Dibenzyloxyphenylglyoxal hydrate
3,5-Dibenzyloxyphenylglyoxal Hydrate: A Comprehensive Overview
3,5-Dibenzyloxyphenylglyoxal hydrate (CAS No. 59229-14-0) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug design, catalysis, and advanced materials development. The molecule consists of a glyoxal core substituted with two benzyloxy groups at the 3 and 5 positions of the phenyl ring, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of 3,5-dibenzyloxyphenylglyoxal hydrate in the synthesis of bioactive compounds. Researchers have explored its role as a precursor in the construction of complex natural product analogs, leveraging its reactivity to form intricate molecular architectures. For instance, the compound has been employed in the synthesis of polyphenolic structures that exhibit antioxidant properties, which are highly sought after in the pharmaceutical and nutraceutical industries.
The benzyloxy groups attached to the phenyl ring of 3,5-dibenzyloxyphenylglyoxal hydrate play a crucial role in modulating the electronic and steric properties of the molecule. These groups not only enhance the stability of the compound but also facilitate its participation in various condensation reactions. Recent advancements in asymmetric catalysis have further expanded the utility of this compound, enabling its use in enantioselective syntheses that are pivotal for drug discovery.
In terms of applications, 3,5-dibenzyloxyphenylglyoxal hydrate has shown promise in the development of advanced materials. Its ability to undergo self-assembly and form supramolecular structures has been exploited in the creation of stimuli-responsive materials. For example, researchers have utilized this compound to design materials that exhibit reversible changes in their physical properties upon exposure to external stimuli such as light or temperature.
The synthesis of 3,5-dibenzyloxyphenylglyoxal hydrate involves a multi-step process that typically begins with the oxidation of an appropriate phenol derivative. Recent innovations in green chemistry have led to more sustainable methods for its production, reducing environmental impact while maintaining high yields. These methods often incorporate biocatalysts or recyclable solvents, aligning with global efforts to promote eco-friendly chemical practices.
From a structural perspective, 3,5-dibenzyloxyphenylglyoxal hydrate exhibits a high degree of symmetry due to the equidistant placement of its substituents on the phenyl ring. This symmetry contributes to its stability and reactivity under various reaction conditions. Computational studies have provided deeper insights into its electronic structure, revealing that the conjugation between the glyoxal group and the aromatic ring significantly influences its chemical behavior.
Moreover, 3,5-dibenzyloxyphenylglyoxal hydrate has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. By incorporating this compound into chiral environments, chemists can achieve high enantioselectivity in reactions that are otherwise non-selective. This property makes it an invaluable tool in medicinal chemistry for synthesizing chiral drugs with specific therapeutic applications.
In conclusion, 3,5-dibenzyloxyphenylglyoxal hydrate (CAS No. 59229-14-0) stands out as a versatile and multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research efforts aimed at unlocking new possibilities for its use in drug development and materials science.
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